

Structural Characterization and Synthetic Utility of 3-(3-Fluorophenoxy)phenylboronic Acid

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Compound of Interest

Compound Name:	3-(3-Fluorophenoxy)phenylboronic acid
CAS No.:	2377611-79-3
Cat. No.:	B2847394

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Executive Summary & Chemical Identity[1]

3-(3-Fluorophenoxy)phenylboronic acid represents a sophisticated building block in modern medicinal chemistry. Unlike simple aryl boronic acids, this molecule pre-installs a biaryl ether scaffold—a "privileged structure" frequently observed in kinase inhibitors and metabolic modulators. The inclusion of a meta-fluorine substituent on the distal ring serves a dual purpose: it modulates lipophilicity (logP) to improve membrane permeability and blocks metabolic oxidation at a metabolically vulnerable site, thereby extending the half-life of the final drug candidate.

This guide provides the definitive digital signatures, physical properties, and a validated synthetic workflow for utilizing this reagent in high-fidelity cross-coupling reactions.

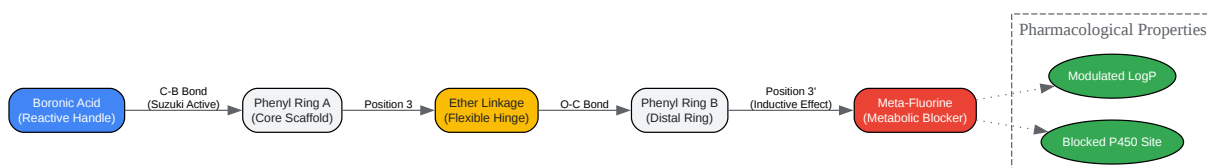
Digital Signatures & Identifiers

Identifier Type	Value
IUPAC Name	[3-(3-Fluorophenoxy)phenyl]boronic acid
Common Name	3-(3-Fluorophenoxy)benzeneboronic acid
CAS Registry Number	2377611-79-3
SMILES	<chem>OB(O)c1cccc(Oc2cccc(F)c2)c1</chem>
InChIKey	NCFWKTGQSRNYTG-UHFFFAOYSA-N
Molecular Formula	$C_{12}H_{10}BFO_3$
Molecular Weight	232.02 g/mol

Structural Logic & Pharmacophore Analysis

The utility of this molecule lies in its connectivity. By employing this pre-functionalized boronic acid, researchers avoid the harsh conditions typically required to form diaryl ethers (e.g., Ullmann condensation) late in a synthetic sequence.

Visualization: Structural Connectivity (DOT)



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Figure 1: Structural deconstruction highlighting the reactive boronic acid handle and the pharmacologically relevant fluorophenoxy moiety.

Synthetic Utility: The Suzuki-Miyaura Protocol[3][4][5]

The primary application of **3-(3-Fluorophenoxy)phenylboronic acid** is in Suzuki-Miyaura cross-coupling to attach the entire biaryl ether motif to heteroaryl halides (e.g., pyridines, pyrimidines) common in drug discovery.

Mechanistic Considerations

- **Electronic Effects:** The meta-phenoxy group is electron-donating by resonance but electron-withdrawing by induction. The distal fluorine exerts a withdrawing effect. Overall, the boronic acid is moderately nucleophilic.
- **Base Sensitivity:** The ether linkage is stable to base, allowing the use of carbonate bases (K_2CO_3 , CS_2CO_3).
- **Protodeboronation:** Like many electron-rich aryl boronic acids, this molecule can undergo protodeboronation (loss of the $B(OH)_2$ group) if heated excessively in aqueous media without rapid transmetallation.

Validated Experimental Protocol

Objective: Coupling of **3-(3-Fluorophenoxy)phenylboronic acid** with a Heteroaryl Chloride.

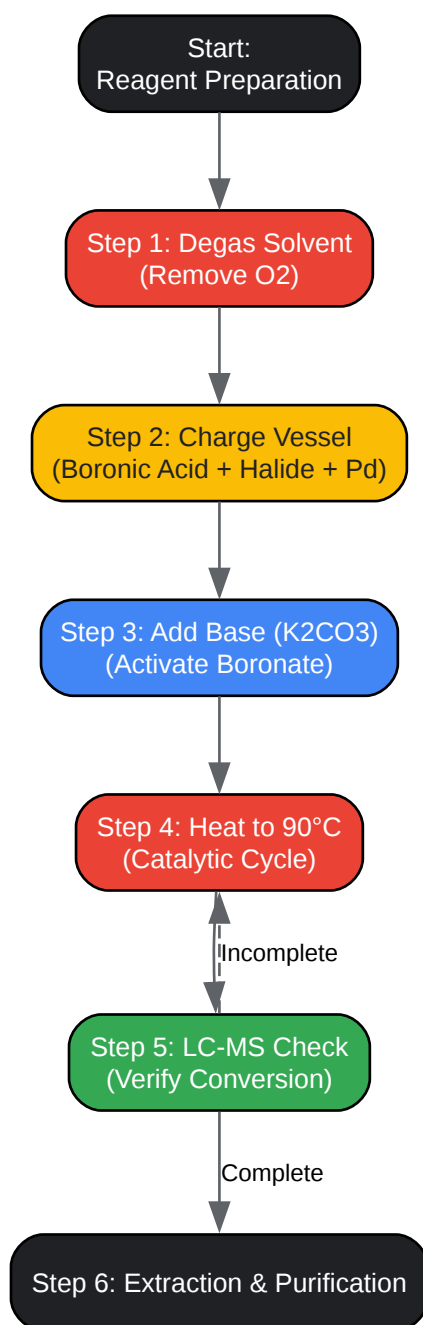
Reagents:

- Boronic Acid: 1.2 equivalents[1]
- Electrophile: Heteroaryl Chloride (1.0 equiv)
- Catalyst: $Pd(dppf)Cl_2 \cdot DCM$ (3-5 mol%)
- Base: 2M Aqueous K_2CO_3 (3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a microwave vial or round-bottom flask and purge with Nitrogen or Argon. Oxygen is the enemy of Pd(0) catalytic species.
- Solvent Degassing: Sparge 1,4-dioxane with inert gas for 15 minutes prior to use. Rationale: Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
- Reagent Charging: Add the heteroaryl chloride (1.0 mmol), **3-(3-Fluorophenoxy)phenylboronic acid** (1.2 mmol, 278 mg), and Pd(dppf)Cl₂·DCM (0.05 mmol) to the vessel.
- Solvation: Add degassed 1,4-dioxane (5 mL) and stir briefly.
- Activation: Add the 2M K₂CO₃ solution (1.5 mL). Note: The biphasic system requires vigorous stirring to ensure phase transfer.
- Reaction: Heat to 80-90°C for 4-12 hours. Monitor via LC-MS. Look for the disappearance of the chloride and the emergence of the product mass (M+1).
- Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
- Purification: Silica gel chromatography. The biaryl ether product is typically lipophilic; start with a low polarity mobile phase (e.g., 5-10% EtOAc in Hexanes).

Workflow Visualization (DOT)



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Figure 2: Operational workflow for the Suzuki-Miyaura coupling of **3-(3-Fluorophenoxy)phenylboronic acid**.

Handling, Stability, and Storage

To maintain the integrity of the 2377611-79-3 reagent, specific storage conditions must be met.

Parameter	Specification	Causality/Reasoning
Temperature	2-8°C (Refrigerate)	Retards the formation of boroxine trimers (anhydrides).
Atmosphere	Inert (Argon/N ₂) preferred	Prevents slow oxidation of the C-B bond over months.
Moisture	Desiccate	Boronic acids are hygroscopic; water promotes variable stoichiometry.
Boroxine Equilibrium	Reversible	If the material appears as a trimer (check NMR), it can still be used directly in aqueous Suzuki couplings as it hydrolyzes in situ.

Safety Note: While generally low toxicity, aryl boronic acids should be handled as potential irritants. The fluorinated moiety implies potential persistence; standard PPE (gloves, goggles, fume hood) is mandatory.

References

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